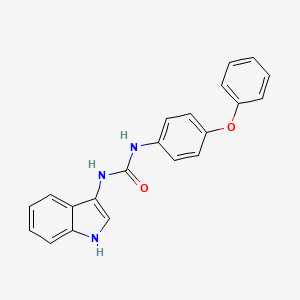![molecular formula C13H15ClF3NO B2722551 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1397198-66-1](/img/structure/B2722551.png)
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide, also known as CF3-AMCHA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide acts as a selective inhibitor of voltage-gated sodium channels, which are involved in the generation and transmission of pain signals. By blocking these channels, this compound reduces the excitability of neurons and inhibits the transmission of pain signals to the brain. This mechanism of action is similar to that of other analgesic drugs, such as lidocaine and carbamazepine.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of voltage-gated sodium channels, the reduction of neuronal excitability, and the inhibition of pain signal transmission. It has also been shown to have anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide for lab experiments is its potent analgesic effects, which make it a useful tool for studying the mechanisms of pain and inflammation. However, its specificity for voltage-gated sodium channels may limit its usefulness for studying other ion channels or receptors involved in pain and inflammation. Additionally, the potential toxicity of this compound may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more selective inhibitors of voltage-gated sodium channels, which could improve the specificity and safety of analgesic drugs. Another potential direction is the investigation of this compound's anti-inflammatory effects, which could have implications for the treatment of inflammatory diseases such as arthritis. Finally, further research is needed to fully elucidate the mechanisms of action of this compound and to determine its potential for clinical use in humans.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves the reaction of 3-(trifluoromethyl)benzaldehyde with 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. The resulting product is then treated with acetic anhydride and chloroacetyl chloride to form this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.
Applications De Recherche Scientifique
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of neuropathic pain. It has been shown to exhibit potent analgesic effects in animal models of neuropathic pain, with a mechanism of action that involves the inhibition of voltage-gated sodium channels. This compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models of inflammation.
Propriétés
IUPAC Name |
2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3NO/c1-9(2)8-18(12(19)7-14)11-5-3-4-10(6-11)13(15,16)17/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQKPHDGXUIXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C1=CC=CC(=C1)C(F)(F)F)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}acetamide hydrochloride](/img/structure/B2722468.png)
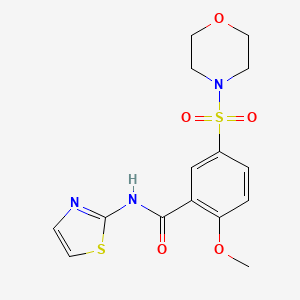
![(2,2-Difluoroethyl)[2-(3,5-dimethylpyrazolyl)propyl]amine](/img/structure/B2722473.png)

![5H-indeno[1,2-b]pyridin-5-one O-(4-chlorobenzyl)oxime](/img/structure/B2722475.png)
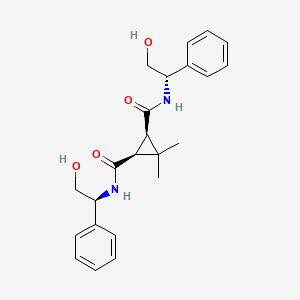

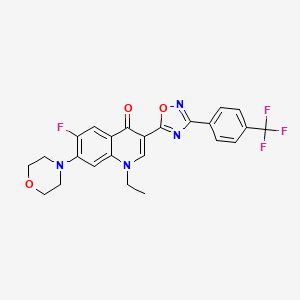
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)

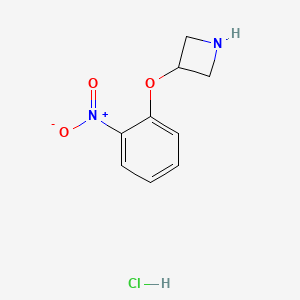
![1-(4-bromophenyl)-5-ethyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2722489.png)
![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)
